Cas no 123693-89-0 (2-Propenoic acid,2-methyl-, (3aR,4S,6S,6aS,9aR,9bR)-9-[(b-D-glucopyranosyloxy)methyl]-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-6-methyl-3-methylene-2,7-dioxoazuleno[4,5-b]furan-4-ylester (9CI))

2-Propenoic acid,2-methyl-, (3aR,4S,6S,6aS,9aR,9bR)-9-[(b-D-glucopyranosyloxy)methyl]-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-6-methyl-3-methylene-2,7-dioxoazuleno[4,5-b]furan-4-ylester (9CI) structure
123693-89-0 structure
商品名:2-Propenoic acid,2-methyl-, (3aR,4S,6S,6aS,9aR,9bR)-9-[(b-D-glucopyranosyloxy)methyl]-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-6-methyl-3-methylene-2,7-dioxoazuleno[4,5-b]furan-4-ylester (9CI)
CAS番号:123693-89-0
MF:C25H32O11
メガワット:508.514988899231
CID:200562

2-Propenoic acid,2-methyl-, (3aR,4S,6S,6aS,9aR,9bR)-9-[(b-D-glucopyranosyloxy)methyl]-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-6-methyl-3-methylene-2,7-dioxoazuleno[4,5-b]furan-4-ylester (9CI) 化学的及び物理的性質

名前と識別子

    • 2-Propenoic acid,2-methyl-, (3aR,4S,6S,6aS,9aR,9bR)-9-[(b-D-glucopyranosyloxy)methyl]-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-6-methyl-3-methylene-2,7-dioxoazuleno[4,5-b]furan-4-ylester (9CI)
    • 2-Propenoic acid,2-methyl-, (3aR,4S,6S,6aS,9aR,9bR)-9-[(b-D-glucopyranosyloxy)methyl]-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-6-met
    • (+)-Hypochoeroside E
    • 2-Propenoicacid, 2-methyl-, 9-[(b-D-glucopyranosyloxy)methyl]-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-6-methyl-3-methylene-2,7-dioxoazuleno[4,5-b]furan-4-ylester, [3aR-(3aa,4a,6b,6aa,9aa,9bb)]-
    • Azuleno[4,5-b]furan, 2-propenoic acid deriv.
    • Hypochoeroside E
    • 2-Propenoic acid, 2-methyl-, (3aR,4S,6S,6aS,9aR,9bR)-9-[(β-D-glucopyranosyloxy)methyl]-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-6-methyl-3-methylene-2,7-dioxoazuleno[4,5-b]furan-4-yl ester (9CI)
    • インチ: 1S/C25H32O11/c1-9(2)23(31)34-14-5-10(3)16-13(27)6-12(18(16)22-17(14)11(4)24(32)36-22)8-33-25-21(30)20(29)19(28)15(7-26)35-25/h6,10,14-22,25-26,28-30H,1,4-5,7-8H2,2-3H3/t10-,14-,15+,16+,17+,18-,19+,20-,21+,22-,25+/m0/s1
    • InChIKey: RKPATASICKPCLN-WXQWDETMSA-N
    • ほほえんだ: C(O[C@@H]1[C@@]2([H])C(=C)C(=O)O[C@]2([H])[C@]2([H])[C@@]([H])(C(=O)C=C2CO[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)[C@@H](C)C1)(=O)C(C)=C

計算された属性

  • せいみつぶんしりょう: 272.08309
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 11
  • 重原子数: 36
  • 疎水性パラメータ計算基準値(XlogP): -0.731000000000001

じっけんとくせい

  • 密度みつど: 1.42±0.1 g/cm3(Predicted)
  • ふってん: 743.7±60.0 °C(Predicted)
  • PSA: 52.54
  • 酸性度係数(pKa): 12.91±0.70(Predicted)

2-Propenoic acid,2-methyl-, (3aR,4S,6S,6aS,9aR,9bR)-9-[(b-D-glucopyranosyloxy)methyl]-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-6-methyl-3-methylene-2,7-dioxoazuleno[4,5-b]furan-4-ylester (9CI) 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd